molecular formula C11H16ClNO2 B11829847 (2S)-2-amino-3-methyl-3-phenylbutanoic acid hydrochloride

(2S)-2-amino-3-methyl-3-phenylbutanoic acid hydrochloride

Katalognummer: B11829847
Molekulargewicht: 229.70 g/mol
InChI-Schlüssel: PYZJKCJWFIRCOO-SBSPUUFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-amino-3-methyl-3-phenylbutanoic acid hydrochloride is an organic compound with a chiral center, making it optically active. This compound is a derivative of amino acids and is often used in various chemical and biological research applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-methyl-3-phenylbutanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.

    Aldol Condensation: The precursor undergoes an aldol condensation reaction with a suitable amine to form an intermediate.

    Hydrogenation: The intermediate is then hydrogenated to reduce any double bonds and form the desired amino acid derivative.

    Hydrochloride Formation: Finally, the amino acid derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity compounds.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino-3-methyl-3-phenylbutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(2S)-2-amino-3-methyl-3-phenylbutanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2S)-2-amino-3-methyl-3-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-Methyl-3-phenylpropanoic acid: A structurally similar compound with different functional groups.

    1-Boc-4-anilinopiperidine-1-carboxylate: Another compound used in organic synthesis with a different core structure.

Uniqueness

(2S)-2-amino-3-methyl-3-phenylbutanoic acid hydrochloride is unique due to its specific chiral center and the presence of both amino and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C11H16ClNO2

Molekulargewicht

229.70 g/mol

IUPAC-Name

(2S)-2-amino-3-methyl-3-phenylbutanoic acid;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8;/h3-7,9H,12H2,1-2H3,(H,13,14);1H/t9-;/m1./s1

InChI-Schlüssel

PYZJKCJWFIRCOO-SBSPUUFOSA-N

Isomerische SMILES

CC(C)(C1=CC=CC=C1)[C@@H](C(=O)O)N.Cl

Kanonische SMILES

CC(C)(C1=CC=CC=C1)C(C(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.